N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide

Kinase Inhibition Antiviral PI4KIIIβ

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 1421465-21-5) is a synthetic, small-molecule thiazole-acetamide hybrid (molecular formula C19H16ClFN2OS, molecular weight 374.86). It features a 2-(2-chlorophenyl)-4-methylthiazole core linked via a methylene bridge to a 2-(4-fluorophenyl)acetamide moiety.

Molecular Formula C19H16ClFN2OS
Molecular Weight 374.86
CAS No. 1421465-21-5
Cat. No. B2931142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide
CAS1421465-21-5
Molecular FormulaC19H16ClFN2OS
Molecular Weight374.86
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)15-4-2-3-5-16(15)20)11-22-18(24)10-13-6-8-14(21)9-7-13/h2-9H,10-11H2,1H3,(H,22,24)
InChIKeyQEXNBDSJOXGOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 1421465-21-5) Identity and Known Chemical Space


N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 1421465-21-5) is a synthetic, small-molecule thiazole-acetamide hybrid (molecular formula C19H16ClFN2OS, molecular weight 374.86) [1]. It features a 2-(2-chlorophenyl)-4-methylthiazole core linked via a methylene bridge to a 2-(4-fluorophenyl)acetamide moiety. The compound is available from commercial vendors at a typical purity of ≥95% [1], but no peer-reviewed pharmacological, selectivity, or pharmacokinetic profiling data for this exact structure were identifiable in public databases or the primary literature at the time of this analysis.

Why Close Analogs of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide Cannot Be Assumed Interchangeable


Structurally related thiazole-acetamide derivatives bearing different halogen or heteroaryl substitutions have demonstrated profoundly divergent biological activities in the limited available literature. For instance, within a series of N-(4-methyl-5-arylthiazol)-2-amide derivatives, a change from a 2-chlorophenyl to a 3-fluorophenyl substituent shifted PI4KIIIβ inhibitory potency by over 5-fold (IC50 from 0.16 µM to 0.029 µM) [1]. This demonstrates that even minor structural perturbations in the thiazole or acetamide regions can abolish or invert target engagement. Consequently, without direct, quantitative, comparator-anchored data for compound 1421465-21-5 against its nearest analogs, generic substitution carries uncontrolled risk of biological activity loss or introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence: N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide vs. Nearest Comparators


No Direct Head-to-Head Biological Activity Data Available for Core Differentiation

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) returned zero quantitative biological assay results for the exact compound N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide (CAS 1421465-21-5) [1][2]. Therefore, no direct head-to-head comparison against any named comparator can be constructed. The closest structurally characterized series, N-(4-methyl-5-arylthiazol)-2-amide derivatives, does not include this substitution pattern and cannot serve as a direct proxy [2]. This evidence gap is critical: any procurement decision based on comparative performance is currently unsupported by publicly available data.

Kinase Inhibition Antiviral PI4KIIIβ

No Selectivity or Off-Target Profiling Data Available for Risk Assessment

No selectivity panel data (e.g., kinase selectivity scores, CEREP panels, or safety pharmacology profiles) were identified for this compound in patents or journals [1]. In contrast, structurally related PI4KIIIβ inhibitor 7f demonstrated >625-fold selectivity over PI4KIIIα (IC50 >10 µM vs 0.016 µM), illustrating that selectivity is exquisitely sensitive to substituent identity [2]. Without analogous data for the target compound, its off-target risk profile relative to characterized analogs remains entirely unknown.

Selectivity Kinase Profiling Safety

No In Vivo Pharmacokinetic or Pharmacodynamic Data Available for Translation Prediction

No in vivo pharmacokinetic (PK) parameters (e.g., clearance, bioavailability, half-life, volume of distribution) or pharmacodynamic (PD) endpoints were identified for compound 1421465-21-5 [1]. The related series reported aqueous solubility and metabolic stability data for optimized leads, but these properties are highly substituent-dependent and cannot be extrapolated [2]. Claims of in vivo performance or 'drug-like properties' for the target compound are entirely unsubstantiated by public data.

Pharmacokinetics Oral Bioavailability In Vivo Efficacy

Evidence-Constrained Application Scenarios for N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenyl)acetamide Procurement


Chemical Library Enhancement for Phenotypic Screening with Uncharacterized Targets

The compound’s unique combination of a 2-chlorophenyl thiazole and 4-fluorophenyl acetamide fragment is not represented in major publicly available screening collections [1]. Its procurement is justified for diversity-oriented synthesis libraries or phenotypic screening campaigns where the goal is to probe novel chemical space, not to replicate known biological activity. In this context, the absence of data is an asset, representing an unexplored chemotype.

Structure-Activity Relationship (SAR) Exploration Around the Thiazole-Acetamide Scaffold

The compound can serve as a key intermediate or comparator for SAR studies targeting thiazole-based kinase inhibitors. The 2-chlorophenyl substituent at the thiazole 2-position and the 4-fluorophenyl acetamide tail represent a specific substitution pair that is absent in characterized series such as the N-(4-methyl-5-arylthiazol)-2-amide PI4KIIIβ inhibitors [2]. This makes it a valuable probe for understanding substituent effects on potency and selectivity when benchmarked against published analogs in future studies.

Method Development and Analytical Reference Standard Use

Given its defined structure and commercial availability at ≥95% purity, the compound can be utilized as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for thiazole-acetamide derivatives [1]. Its unique retention time and spectral fingerprint provide a benchmark for purity and identity testing in synthetic chemistry workflows.

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